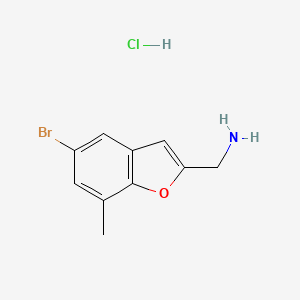

(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

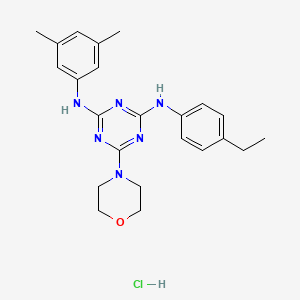

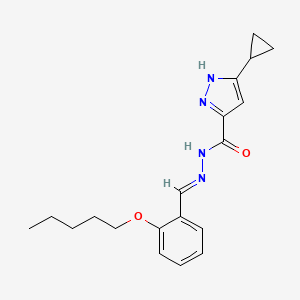

“(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride” is a chemical compound with the molecular formula C10H11BrClNO and a molecular weight of 276.56 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride” consists of a benzofuran ring with a bromine atom at the 5th position and a methyl group at the 7th position . The benzofuran ring is attached to a methanamine group .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

A novel synthesis approach for benzofuran-2-yl-methanamine derivatives, including compounds similar to (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride, has been reported. This method utilizes ortho-methoxy and ortho-nitro substituted phenylacetic acids as starting materials. The process involves producing a key intermediate bearing the oxazole-4-carboxylic acid methylester moiety, followed by specific reactions to yield the desired benzofuran-2-yl-methanamines. The synthesis shows good compatibility with electron-donating substituents, although there are limitations with electron-withdrawing substituents. This method presents a straightforward approach for generating a variety of substituted benzofuran-2-yl-methanamine compounds from readily available materials, highlighting its potential for broad applications in chemical research and development (Schlosser et al., 2015).

Potential Biomedical Applications

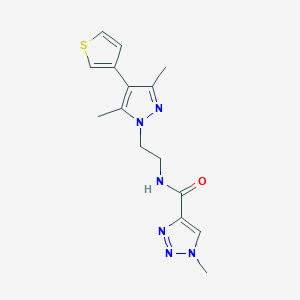

The synthesis and characterization of benzofuran and indol-2-yl-methanamine derivatives, which are structurally related to (5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride, have shown potential for biomedical applications. For instance, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine have been identified as "biased agonists" of serotonin 5-HT1A receptors. These compounds exhibit high affinity for the 5-HT1A receptor, with selectivity over other receptors, and demonstrate promising antidepressant-like activity. The lead compound in this series has shown potent and efficacious antidepressant-like effects, indicating the potential of benzofuran derivatives for developing new therapeutic agents (Sniecikowska et al., 2019).

Anticholinesterase Activity

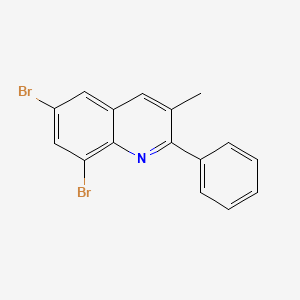

Further research into benzofuran derivatives has revealed their efficacy as anticholinesterase agents. Novel compounds based on the furobenzofuran and methanobenzodioxepine molecular skeletons have been synthesized and evaluated for their anticholinesterase action. These compounds have proven to be potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with some exhibiting remarkable selectivity for one enzyme over the other. This specificity is influenced by the N-substituted groups in the compounds, underscoring the significance of structural features in designing effective anticholinesterase drugs. These findings suggest the therapeutic potential of benzofuran derivatives in treating conditions associated with cholinesterase imbalance, such as Alzheimer's disease (Luo et al., 2005).

Propiedades

IUPAC Name |

(5-bromo-7-methyl-1-benzofuran-2-yl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrNO.ClH/c1-6-2-8(11)3-7-4-9(5-12)13-10(6)7;/h2-4H,5,12H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWZMUEVWSGJURK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC2=C1OC(=C2)CN)Br.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-7-methyl-1-benzofuran-2-yl)methanamine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-{[(tert-butoxy)carbonyl]amino}-2-methylindolizine-3-carboxylate](/img/structure/B2664290.png)

![7-(3,4-dimethylphenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2664292.png)

![Methyl 2-[2-chloropropanoyl(methyl)amino]-2-(oxetan-3-yl)acetate](/img/structure/B2664293.png)

![4-[3-(2-Thienyl)acryloyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B2664295.png)

![tert-butyl N-{4-[(1-cyano-2-hydroxyethyl)carbamoyl]phenyl}carbamate](/img/structure/B2664297.png)

![ethyl 2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetate](/img/structure/B2664300.png)

![3,3-Dimethyl-octahydrocyclopenta[b]morpholine hydrochloride](/img/structure/B2664301.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2664302.png)

![(4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-6-fluoroquinolin-3-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2664304.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2664312.png)